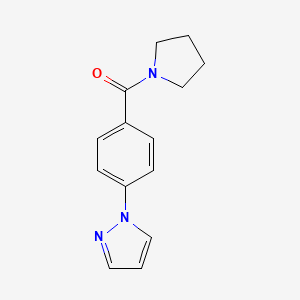
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone, also known as PPM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. PPM is a small molecule that exhibits anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
作用機序
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone exerts its anti-inflammatory and anti-tumor effects through multiple mechanisms. Inhibition of NF-κB activation is one of the main mechanisms by which (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone exerts its anti-inflammatory effects. (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone has been shown to have antioxidant properties and to inhibit the growth of bacteria and viruses.
実験室実験の利点と制限
One advantage of using (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This allows researchers to study its effects on a variety of cell types. However, one limitation of using (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone. One area of research is the development of new drugs based on (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone. Researchers are also investigating the use of (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, there is ongoing research on the mechanisms by which (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone exerts its anti-inflammatory and anti-tumor effects, which could lead to the development of more effective drugs.
合成法
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone can be synthesized using a variety of methods. One popular method involves the reaction of 4-bromo-1-(pyrazol-1-yl)benzene with pyrrolidine in the presence of a base such as potassium carbonate. This reaction results in the formation of (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone.
科学的研究の応用
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential use in the treatment of various diseases. Research has shown that (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone has also been shown to have anti-tumor properties by inducing apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
(4-pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(16-9-1-2-10-16)12-4-6-13(7-5-12)17-11-3-8-15-17/h3-8,11H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYNCXHJKBCHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


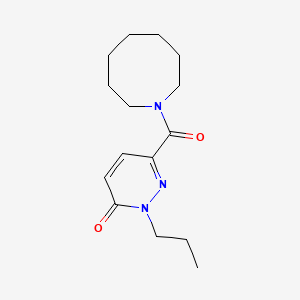

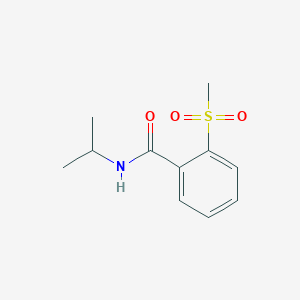


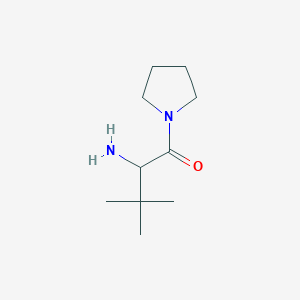

![8-fluoro-N-[3-(methoxymethyl)phenyl]quinoline-5-sulfonamide](/img/structure/B7500093.png)
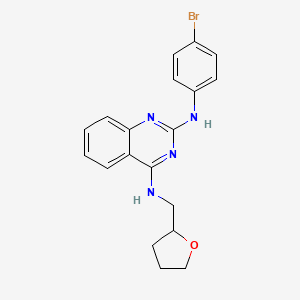
![1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one](/img/structure/B7500097.png)


